tert-Butyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
tert-Butyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
tert-butyl 5-methyl-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-5-6(10-11-9-5)7(12)13-8(2,3)4/h1-4H3,(H,9,10,11) |
InChI Key |
LNDFZFSTAUTMJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNN=C1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 5-methyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through a multi-step process involving the cycloaddition of azides and alkynesThis reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like water or an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted triazole derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
tert-Butyl 5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors involved in various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate
- 1H-1,2,4-Triazole
- BTTES (3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid)
Uniqueness
tert-Butyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its tert-butyl group enhances its lipophilicity, making it more suitable for certain applications compared to other triazole derivatives .
Biological Activity
tert-Butyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic compound that belongs to the triazole family, known for its diverse biological activities. This compound's structure includes a triazole ring and a tert-butyl group, which enhance its lipophilicity and potential bioavailability. The following sections detail its biological activities, mechanisms of action, and relevant studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₄N₆O₃
- Molecular Weight : Approximately 266.26 g/mol
- Structural Features :
- Triazole ring
- Tert-butyl group which enhances solubility
- Carboxylate functional group
Antitumor Activity
Several studies have indicated that derivatives of triazoles exhibit potential in cancer treatment. Specifically, compounds like this compound have shown promising antitumor properties. The mechanism involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation.
Antiviral Properties
Research has highlighted the antiviral potential of triazole derivatives against various viruses, including coronaviruses. The compound may inhibit viral replication through interaction with viral proteins or host cell receptors.
Antimicrobial Effects
The triazole ring allows for interactions with microbial enzymes, leading to antimicrobial activity. Preliminary findings suggest that this compound may exhibit significant antimicrobial properties against a range of pathogens.
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition : The triazole ring can bind to enzymes critical for cellular processes, disrupting their function.
- Receptor Interaction : The compound may modulate receptor activity involved in various signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyltriazole | Triazole ring | Antimicrobial |
| Oxadiazole derivatives | Oxadiazole ring | Anti-inflammatory |
| Aryltriazoles | Aryl substituents on triazoles | Antitumor |
The unique combination of oxadiazole and triazole functionalities in this compound enhances its biological profile compared to other similar compounds.
Study on Antitumor Activity
A study conducted on various triazole derivatives demonstrated that those containing the tert-butyl group exhibited enhanced antitumor efficacy in vitro. The findings suggested that the presence of this group improved the compound's binding affinity to target proteins involved in tumor growth regulation.
Antiviral Activity Research
In a recent investigation focused on antiviral agents targeting coronaviruses, compounds similar to this compound were shown to inhibit viral replication significantly. The study reported an inhibition rate exceeding 50% at specific concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
